molecular formula C19H21N5OS B15101500 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B15101500
M. Wt: 367.5 g/mol
InChI Key: DBSVCKLIMGWYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a 2-methylphenyl substituent at position 5 of the triazole ring and a 2,6-dimethylphenyl group attached to the acetamide moiety. Its molecular formula is C₂₀H₂₂N₅OS, with an average molecular mass of 392.49 g/mol.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C19H21N5OS/c1-12-7-4-5-10-15(12)18-22-23-19(24(18)20)26-11-16(25)21-17-13(2)8-6-9-14(17)3/h4-10H,11,20H2,1-3H3,(H,21,25)

InChI Key

DBSVCKLIMGWYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of 1,2,4-triazole-acetamide derivatives. Key structural analogs include:

Compound Name Substituent at Triazole Position 5 Substituent on Acetamide Molecular Formula Molecular Weight (g/mol) Key References
2-{[4-Amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 2-Furyl 2,6-Dimethylphenyl C₁₉H₁₉N₅O₂S 389.45
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 2,4-Dichlorophenyl 2,6-Dimethylphenyl C₁₉H₁₇Cl₂N₅OS 442.34
2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 3,4-Dimethoxyphenyl 2,6-Dimethylphenyl C₂₁H₂₄N₅O₃S 438.52
2-{[4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-tert-Butylphenyl 2,6-Dimethylphenyl C₂₃H₂₉N₅S 443.58

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylphenyl substituent (electron-donating) may enhance metabolic stability compared to electron-withdrawing groups like chlorine in the 2,4-dichlorophenyl analog .
  • Aromatic vs.

Pharmacological Activity Comparisons

Anti-Inflammatory and Anti-Exudative Effects
  • Furan-2-yl Analog () : Exhibited anti-exudative activity comparable to diclofenac (10 mg/kg dose). Substitutions at the phenyl residue (e.g., methoxy, nitro) further enhanced activity .
  • 2-Pyridyl Analog (): The compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide demonstrated 1.28× higher activity than diclofenac in formalin-induced edema models .
Yield and Reaction Conditions
Compound Reaction Time (h) Yield (%) Recrystallization Solvent Melting Point (°C) Reference
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Analog from ) 5 65–83 H₂O:EtOH (1:1) 161–184
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Not specified 60–75 DMF:EtOH (8:2) 90–176

Key Insights :

  • The main compound’s synthesis likely follows similar protocols, with yields influenced by steric hindrance from the 2-methylphenyl group.
  • Higher yields (e.g., 83% in ) correlate with less bulky substituents .

Pharmacokinetic and Metabolic Profiles

  • Potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate (): Exhibited rapid absorption (t₁/₂ = 0.32 hours) and five identified metabolites, suggesting triazole derivatives undergo oxidative metabolism .
  • Structural Implications : The 2-methylphenyl group in the main compound may slow metabolism compared to smaller substituents (e.g., furan), prolonging its half-life.

Biological Activity

The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H22N4S
  • CAS Number : 727718-65-2

Synthesis and Characterization

The synthesis of triazole derivatives typically involves coupling reactions that can be facilitated by ultrasound or microwave irradiation to enhance yields and reduce reaction times. In one study, various N-substituted triazole derivatives were synthesized and characterized using spectroscopic methods (FTIR, NMR) and analytical techniques (HRMS) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide were tested against various cancer cell lines:

  • HepG2 Cell Line : The compound exhibited significant anti-proliferative activity against HepG2 liver cancer cells. The IC50 values were determined using MTT assays, indicating varying levels of cytotoxicity depending on the substitution patterns on the aryl rings.
    CompoundIC50 (µg/mL)Activity Level
    6d13.004High
    6b20.000Moderate
    6e28.399Low
    The structure–activity relationship (SAR) study indicated that compounds with electron-donating groups at specific positions showed enhanced activity .

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes related to cancer cell proliferation. For instance:

  • Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in rapidly dividing cancer cells.
  • Histone Deacetylases (HDAC) : Modulating histone acetylation can affect gene expression related to cell cycle regulation and apoptosis.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

  • In Vivo Studies : Animal models treated with triazole compounds demonstrated a reduction in tumor size compared to controls. The administration route and dosage were crucial for maximizing therapeutic effects.
  • Combination Therapy : Combining triazole derivatives with established chemotherapeutics showed synergistic effects, enhancing overall efficacy while reducing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.